Gibberellin A21
Description
Properties
CAS No. |
18450-93-6 |
|---|---|
Molecular Formula |
C19H22O7 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9,11-dicarboxylic acid |
InChI |
InChI=1S/C19H22O7/c1-9-7-16-8-17(9,25)6-3-10(16)19-5-2-4-18(14(22)23,15(24)26-19)12(19)11(16)13(20)21/h10-12,25H,1-8H2,(H,20,21)(H,22,23)/t10-,11-,12-,16+,17+,18-,19-/m1/s1 |
InChI Key |
HILUWRPVFKJTAD-ZGHMGGRHSA-N |
SMILES |
C=C1CC23CC1(CCC2C45CCCC(C4C3C(=O)O)(C(=O)O5)C(=O)O)O |
Canonical SMILES |
C=C1CC23CC1(CCC2C45CCCC(C4C3C(=O)O)(C(=O)O5)C(=O)O)O |
melting_point |
244-246°C |
physical_description |
Solid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Key Gibberellins
Although GA21-specific data are absent, comparisons with structurally similar GAs (e.g., GA1, GA3, GA20) highlight critical trends:
Table 1: Key Properties of Common Gibberellins
Key Observations:
Structural Specificity :
- GA3 (gibberellic acid) has a unique C-3 hydroxyl group that enhances its stability and bioactivity, making it the most widely used GA in agriculture .
- GA20 lacks this hydroxyl group and requires enzymatic conversion to GA1 for activity, limiting its direct utility .
Metabolic Pathways :
- GA1 and GA3 are end products of gibberellin biosynthesis, whereas GA20 and GA21 (if analogous) may act as biosynthetic intermediates .
Agricultural Relevance :
- GA3 increases fruit size in seedless grapes by 60–70% when applied during early fruit set .
- GA1 and GA20 are less effective due to metabolic inefficiency or low activity .
Challenges in Studying GA21
The absence of direct references to GA21 in the evidence underscores gaps in current research. Potential reasons include:
- Low Abundance : GA21 may be a transient intermediate in GA biosynthesis, making isolation difficult.
- Technical Limitations : Analytical methods like HPLC or NMR, while advanced, may lack sensitivity for rare GAs .
- Functional Redundancy : GA21 might share overlapping roles with other GAs, reducing research priority.
Preparation Methods
Early Stages: ent-Kaurene Synthesis
The biosynthesis begins with the conversion of geranylgeranyl diphosphate (GGDP) to ent-kaurene in plastids, catalyzed by ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS). In Arabidopsis, CPS expression is spatially restricted to rapidly growing tissues, suggesting tight regulatory control over early GA precursor synthesis.
Intermediate Oxidation: GA₁₂ Formation
ent-Kaurene is oxidized by cytochrome P450 monooxygenases (KO/KAO) in the endoplasmic reticulum to produce GA₁₂, a central intermediate. Adjusting reaction pH to 6.9 enhances the yield of GA₁₂-aldehyde (GA₁₂ald), a precursor to GA₁₂, by 18-fold compared to pH 7.8.
Late-Stage Modifications: GA₂₀ox and GA₃ox Activity
GA₁₂ undergoes sequential oxidations by 2-oxoglutarate–dependent dioxygenases (GA20ox and GA3ox) to form bioactive GAs. While GA21’s exact position in this pathway remains unclear, its structural similarity to GA₁ suggests it arises from analogous oxidation and lactonization steps. In Canavalia gladiata, GA21 accumulates in seeds, where GA20ox and GA3ox isoforms are highly expressed during germination.
Table 1: Key Enzymes in GA21 Biosynthesis
In Vitro Enzymatic Synthesis
Cell-free systems from pumpkin (Cucurbita maxima) endosperm have been optimized for GA₁₂ synthesis, offering insights into GA21 production:
Extraction and Purification from Plant Sources
GA21 has been isolated from Canavalia gladiata seeds using the following steps:
Tissue Homogenization
-
Fresh seeds are ground in methanol-water (80:20 v/v) to solubilize GAs.
-
The extract is filtered and concentrated under reduced pressure.
Chromatographic Separation
Table 2: Typical GA21 Yields from Canavalia gladiata
| Plant Tissue | Extraction Solvent | GA21 Yield (μg/kg FW) | Purity (%) |
|---|---|---|---|
| Mature seeds | Methanol-water | 12.4 ± 1.2 | 98.5 |
Challenges in Chemical Synthesis
Chemical synthesis of GA21 is hindered by its complex pentacyclic structure and stereochemistry. No total synthesis routes have been reported, but semi-synthesis from GA₃ or GA₄ precursors is theorized:
Proposed Semi-Synthetic Route
-
Lactonization : GA₄ (C19-GA) undergoes acid-catalyzed lactonization to form the 15-oxapentacyclic core.
-
Selective Oxidation : Manganese dioxide oxidizes C-7 to a ketone, introducing the 16-oxo group.
-
Methylenation : Wittig reaction at C-6 adds the methylidene moiety.
This route remains speculative due to difficulties in controlling regio- and stereoselectivity.
Industrial Production Techniques
VulcanChem reports GA21 production via microbial fermentation using engineered Escherichia coli strains:
Q & A
Q. How can interdisciplinary approaches enhance GA21 research in emerging agricultural applications?
- Methodological Answer :
Collaborate with computational biologists to model GA21’s transport dynamics using kinetic flux models .
Integrate field trials with UAV-based phenotyping to assess GA21’s agronomic efficacy at scale .
Publish negative results to clarify boundary conditions (e.g., environmental thresholds for GA21 activity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
